Methyl (pyridin-4-ylmethyl)glycinate
Description
Significance of Alpha-Amino Acid Esters in Organic Synthesis and Functional Molecule Design
Alpha-amino acid esters, such as methyl glycinate (B8599266), are fundamental building blocks in modern organic chemistry. They are ester derivatives of α-amino acids, which are the essential components of proteins. The significance of these esters stems from several key features:
Protecting Group Functionality : The ester group serves as a convenient protecting group for the carboxylic acid moiety of the amino acid. This protection is crucial during chemical reactions that target other parts of the molecule, such as the amine group, preventing unwanted side reactions.
Enhanced Solubility : Esterification often increases the solubility of amino acids in organic solvents, facilitating their use in a wider range of reaction conditions.
Precursors to Complex Molecules : α-amino acid esters are vital precursors for the synthesis of non-natural amino acids, peptides, and peptidomimetics, which are instrumental in drug discovery and chemical biology.
Role in Coordination Chemistry : The amino and ester functionalities can both coordinate with metal ions. The glycinate anion, formed after the deprotonation of the amine and hydrolysis of the ester, is known to act as a bidentate ligand, binding to metals through both the nitrogen and oxygen atoms to form stable chelate rings. pearson.com
The Human Metabolome Database identifies methyl glycinate as a glycinyl ester derived from the formal condensation of glycine's carboxy group with methanol (B129727). hmdb.ca
| Property | Description |
| Class | Alpha-amino acid ester hmdb.ca |
| Key Functional Groups | Amine (-NH), Ester (-COOCH₃) |
| Primary Synthetic Role | Protected amino acid, synthetic precursor nih.gov |
| Coordination Behavior | Acts as a ligand for transition metals mdpi.comresearchgate.net |
Importance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstone structures in chemistry. The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in a vast number of biologically active compounds and FDA-approved drugs.
The importance of pyridine derivatives can be attributed to several factors:
Electronic Properties : The nitrogen atom is more electronegative than carbon, leading to a polarized ring system that influences the molecule's reactivity and intermolecular interactions.
Basicity and Ligand Properties : The lone pair of electrons on the pyridine nitrogen atom imparts basicity and allows it to act as an excellent ligand for a wide variety of metal ions, forming stable coordination complexes.
Hydrogen Bonding : The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems.
Bioisostere : The pyridine ring is often used as a bioisostere for a phenyl ring in drug design, offering improved solubility and metabolic stability.
Pyridine and its derivatives are widely utilized in the synthesis of pharmaceuticals, agrochemicals, catalysts, and advanced materials. semanticscholar.org Their synthesis and functionalization are mature fields of study, providing chemists with a diverse toolkit for molecular construction. researchgate.net
| Feature | Significance in Chemical Synthesis |
| Structure | Nitrogen-containing six-membered aromatic ring |
| Key Properties | Basicity, aromaticity, hydrogen bond acceptor, ligand researchgate.net |
| Applications | Medicinal chemistry, catalysis, materials science semanticscholar.org |
| Biological Relevance | Core scaffold in many natural products and pharmaceuticals |
Contextualization of Methyl (pyridin-4-ylmethyl)glycinate within Advanced Chemical Synthesis and Functional Molecule Design
This compound is a bifunctional molecule that strategically combines the key features of both an α-amino acid ester and a pyridinylmethyl scaffold. While extensive research dedicated solely to this specific molecule is not widely documented in publicly available literature, its structure allows for a clear contextualization of its potential within advanced chemical synthesis.
The compound consists of a glycine (B1666218) methyl ester moiety where the amine nitrogen is substituted with a pyridin-4-ylmethyl group (-CH₂-C₅H₄N). This unique arrangement results in a molecule with multiple reactive and coordinating sites:
The Pyridine Nitrogen : A basic site capable of salt formation and coordination to metal centers.
The Glycinate Nitrogen : A secondary amine that is also a potential coordination site.
The Ester Carbonyl Oxygen : A weaker coordination site.
The Ester Group : A site for further chemical transformation, such as hydrolysis to the corresponding carboxylic acid (N-(pyridin-4-ylmethyl)glycine) or amidation to form various amides.
This combination makes this compound a highly versatile building block. It can be envisioned as a potential tridentate ligand, capable of binding a metal ion through the pyridine nitrogen, the glycinate nitrogen, and the carbonyl oxygen. Such ligands are of great interest in the development of new catalysts and functional materials. The synthesis of related pyridin-4-ylmethyl esters, such as pyridin-4-ylmethyl 4-aminobenzoate, has been reported, indicating the chemical accessibility of this class of compounds. researchgate.net
Overview of Research Directions and Academic Significance
The academic significance of this compound lies in its potential as a versatile tool for both synthetic and materials chemistry. Based on the known chemistry of its constituent parts, several promising research directions can be proposed:
Coordination Chemistry and Catalysis : A primary area of investigation would be the synthesis and characterization of its metal complexes. The resulting coordination polymers or discrete complexes could be screened for catalytic activity in various organic transformations, leveraging the tunable electronic properties of the pyridine ring and the chiral potential of the amino acid backbone.
Medicinal Chemistry : The molecule could serve as a valuable scaffold or fragment in drug discovery programs. The pyridinylmethylamine motif is present in various biologically active compounds. cymitquimica.comresearchgate.net By modifying the ester functionality or the pyridine ring, a library of derivatives could be generated for screening against various biological targets.
Materials Science : The ability of this molecule to act as a linker or node in the construction of Metal-Organic Frameworks (MOFs) is another potential avenue. The defined geometry and multiple coordination sites could lead to the formation of porous materials with interesting properties for gas storage, separation, or sensing.
Advanced Synthetic Intermediates : The development of efficient and scalable synthetic routes to this compound itself is a worthy research goal. Methodologies such as the solid-phase synthesis used for related N-heteroaryl amino acid derivatives could be adapted to avoid side reactions like diketopiperazine formation. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-11-6-8-2-4-10-5-3-8/h2-5,11H,6-7H2,1H3 |
InChI Key |
FFBBPNDKNQSDDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=NC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Pyridinylglycinate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Methyl (pyridin-4-ylmethyl)glycinate by mapping the carbon-hydrogen framework.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum provides detailed information about the electronic environment of protons and their connectivity through scalar coupling. For this compound, the expected chemical shifts (δ) are predicted based on the analysis of its constituent fragments: the 4-picolyl (pyridin-4-ylmethyl) group and the methyl glycinate (B8599266) moiety.
The pyridine (B92270) ring exhibits a characteristic signal pattern for a 4-substituted system. The protons ortho to the nitrogen atom (H-2, H-6) are expected to be the most deshielded, appearing as a doublet in the δ 8.5-8.7 ppm range. The protons meta to the nitrogen (H-3, H-5) are shielded relative to the ortho protons and are anticipated to appear as a doublet around δ 7.2-7.4 ppm.
The methylene (B1212753) protons of the pyridin-4-ylmethyl bridge (Py-CH₂-N) are adjacent to both the aromatic ring and the nitrogen atom of the glycine (B1666218) fragment, leading to a predicted chemical shift around δ 3.8-4.0 ppm as a singlet. The other methylene protons of the glycine backbone (N-CH₂-CO) are expected to resonate at approximately δ 3.4-3.6 ppm, also as a singlet. The methyl ester protons (-OCH₃) are typically found in the upfield region, with an expected singlet at δ 3.7-3.8 ppm. hmdb.cachemicalbook.comwikipedia.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2, H-6 (Pyridine) | 8.5 - 8.7 | Doublet (d) | JH2-H3, JH6-H5 ≈ 5-6 Hz |
| H-3, H-5 (Pyridine) | 7.2 - 7.4 | Doublet (d) | JH3-H2, JH5-H6 ≈ 5-6 Hz |
| Py-CH₂-N | 3.8 - 4.0 | Singlet (s) | N/A |
| N-CH₂-CO | 3.4 - 3.6 | Singlet (s) | N/A |
| -OCH₃ | 3.7 - 3.8 | Singlet (s) | N/A |
Carbon NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Due to the wide range of chemical shifts, each unique carbon atom typically yields a distinct signal. libretexts.org
The carbon atoms of the pyridine ring are expected to have distinct chemical shifts. The carbon attached to the methylene bridge (C-4) is predicted to be around δ 148-150 ppm. The carbons ortho to the nitrogen (C-2, C-6) are expected at δ 149-151 ppm, while the meta carbons (C-3, C-5) should appear more upfield around δ 124-126 ppm.
The ester carbonyl carbon (C=O) is the most deshielded non-aromatic carbon, with a characteristic peak in the δ 170-172 ppm region. libretexts.org The methyl ester carbon (-OCH₃) is anticipated around δ 52-54 ppm. The methylene carbons (Py-CH₂-N and N-CH₂-CO) are expected to resonate in the δ 50-60 ppm range. chemicalbook.comspectrabase.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 172 |
| C-2, C-6 (Pyridine) | 149 - 151 |
| C-4 (Pyridine) | 148 - 150 |
| C-3, C-5 (Pyridine) | 124 - 126 |
| Py-CH₂-N | 55 - 60 |
| -OCH₃ | 52 - 54 |
| N-CH₂-CO | 50 - 55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton couplings. Key correlations expected for this compound would be a cross-peak between the ortho-protons (H-2, H-6) and the meta-protons (H-3, H-5) of the pyridine ring, confirming their adjacent relationship. chemeurope.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the pyridine proton signals at δ ~8.6 ppm and δ ~7.3 ppm would correlate with the carbon signals at δ ~150 ppm and δ ~125 ppm, respectively. Similarly, the methylene and methyl proton signals would be correlated to their corresponding carbon signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. nih.gov Key expected correlations include:
From the Py-CH₂ protons (δ ~3.9 ppm) to the pyridine carbons C-3/C-5 and C-4.
From the N-CH₂ protons (δ ~3.5 ppm) to the carbonyl carbon (C=O).
From the methyl ester protons (-OCH₃, δ ~3.7 ppm) to the carbonyl carbon (C=O).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For a flexible molecule like this, NOESY could reveal through-space interactions between the pyridinylmethyl protons and the glycinate backbone protons.
Solid-State NMR Studies
While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers detailed structural and dynamic information on materials in the solid phase. nih.gov For pyridinylglycinate compounds, ssNMR can be a powerful tool to characterize crystalline forms (polymorphs), identify intermolecular interactions like hydrogen bonding, and study molecular dynamics in the crystal lattice. researchgate.netacs.org
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solid samples. geologyscience.ru By analyzing chemical shift anisotropies and dipolar couplings, which are averaged out in solution, ssNMR can provide unique insights into the packing and conformation of this compound in its solid form. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis of Functional Groups
The IR and Raman spectra of this compound are characterized by the vibrational modes of its key functional groups: the pyridine ring, the ester group, and the methylene bridges. cdnsciencepub.comcdnsciencepub.comaps.org
Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations are expected in the 1610-1430 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Ring breathing modes, which involve the symmetric expansion and contraction of the ring, often appear as sharp bands in the 990-1050 cm⁻¹ range.
Ester Group Vibrations: The most prominent feature of the ester group is the intense C=O stretching band, which is expected to appear in the 1735-1750 cm⁻¹ range in the IR spectrum. acs.org The C-O single bond stretching vibrations are also characteristic, typically appearing as two bands in the 1300-1000 cm⁻¹ region. pjoes.comresearchgate.netspectra-analysis.comresearchgate.net
C-H and C-N Vibrations: Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected in the 2850-3000 cm⁻¹ region. C-N stretching vibrations of the tertiary amine are typically weaker and appear in the 1250-1020 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Pyridine Ring | C=C, C=N Stretch | 1610 - 1430 | Medium-Strong |
| Pyridine Ring | Ring Breathing | 990 - 1050 | Medium-Sharp |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Ester | C-O Stretch | 1300 - 1000 | Strong |
| Aliphatic Groups | C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Medium |
| Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |
Hydrogen Bonding Interactions Elucidation
The molecular structure of this compound features several functional groups capable of participating in hydrogen bonding: the pyridine ring nitrogen acts as a hydrogen bond acceptor, the secondary amine group (-NH-) serves as a hydrogen bond donor, and the carbonyl oxygen of the ester group can also act as an acceptor. These interactions are crucial in determining the compound's crystal packing, solubility, and interactions with biological macromolecules.
In the solid state, pyridinyl compounds frequently form robust hydrogen-bonded dimers and other supramolecular structures. nih.gov The most prominent interaction involves the amine hydrogen (donor) and the pyridine nitrogen (acceptor) of an adjacent molecule, forming an N-H···N hydrogen bond. Such interactions are well-documented in similar systems, with typical H···N and O···N distances measured between 1.87 and 1.88 Å, and 2.70 and 2.71 Å, respectively, and bond angles ranging from 168° to 174°. researchgate.net Additionally, the secondary amine can form N-H···O=C bonds with the carbonyl oxygen of a neighboring molecule. These interactions, known as supramolecular synthons, are fundamental structural units that dictate the assembly of molecules in a crystal lattice. nih.gov
In solution, these hydrogen bonding capabilities influence interactions with solvent molecules. Protic solvents can act as donors or acceptors, competing with the intermolecular hydrogen bonds observed in the solid state. The understanding of these interactions is vital for predicting the behavior of the compound in various chemical and biological environments.
| Potential Hydrogen Bond Interaction | Donor Group | Acceptor Group | Typical Synthon Type |
| Intermolecular N-H···N | Secondary Amine (-NH-) | Pyridine Nitrogen | Heterosynthon |
| Intermolecular N-H···O=C | Secondary Amine (-NH-) | Carbonyl Oxygen (-C=O) | Heterosynthon |
| Solute-Solvent (Protic) | Secondary Amine (-NH-) | Solvent (e.g., H₂O, ROH) | - |
| Solute-Solvent (Protic) | Solvent (e.g., H₂O, ROH) | Pyridine Nitrogen | - |
| Solute-Solvent (Protic) | Solvent (e.g., H₂O, ROH) | Carbonyl Oxygen (-C=O) | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is primarily determined by the pyridine ring, which acts as the principal chromophore. The pyridine ring exhibits characteristic absorption bands in the ultraviolet region arising from π→π* and n→π* electronic transitions.
| Transition Type | Orbital Change | Typical Wavelength (λmax) Range for Pyridines | Expected Molar Absorptivity (ε) |
| π→π | π bonding → π antibonding | 200 - 280 nm | High ( > 1,000 L mol⁻¹ cm⁻¹) |
| n→π | n non-bonding → π antibonding | 270 - 300 nm | Low ( < 100 L mol⁻¹ cm⁻¹) |
The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. These shifts provide insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules.
The n→π* transition typically undergoes a hypsochromic shift (blue shift, to shorter wavelengths) as the polarity of the solvent increases. This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding lone pair of electrons on the pyridine nitrogen, increasing the energy required for the n→π* excitation. researchgate.netresearchgate.net
Conversely, the π→π* transition generally experiences a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. Polar solvents tend to stabilize the more polar excited state (π*) more than the ground state (π), thereby reducing the energy gap for the transition. osti.gov The magnitude and direction of these shifts can be correlated with solvent polarity parameters, offering a deeper understanding of the solvation characteristics of the molecule's ground and excited states. nih.gov
| Transition Type | Effect of Increasing Solvent Polarity | Wavelength Shift | Reason |
| n→π | Hypsochromic Shift | Shorter λmax (Blue Shift) | Stabilization of the ground state non-bonding electrons by the polar solvent. |
| π→π | Bathochromic Shift | Longer λmax (Red Shift) | Greater stabilization of the more polar π* excited state relative to the ground state. |
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.uklongdom.org This precision allows for the determination of the exact mass of the molecule, which is then used to deduce its elemental composition.
For this compound, the molecular formula is C₉H₁₂N₂O₂. Using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺), commonly observed in ESI-MS, can be calculated. This experimental verification of the exact mass provides strong evidence for the compound's identity and purity, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.net
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₉H₁₂N₂O₂ | 180.08988 |
| Protonated Molecule [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.09770 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In positive ion mode, ESI typically generates the protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. mdpi.com The resulting m/z value provides the molecular weight of the compound.
To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion (precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound (m/z 181.10), predictable fragmentation pathways include:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion.
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the C-C bond adjacent to the carbonyl group.
Cleavage of the benzylic C-N bond: This would generate a stable pyridin-4-ylmethyl cation (tropylium-like ion).
Cleavage of the N-C bond of the glycine backbone.
Analyzing these fragmentation patterns allows for the detailed structural confirmation of the molecule. whitman.edulibretexts.org
| Precursor Ion (m/z) | Proposed Fragment Structure/Neutral Loss | Predicted Fragment Ion (m/z) | Fragmentation Pathway |
| 181.10 | Loss of Methanol (-CH₃OH) | 149.07 | Ester fragmentation |
| 181.10 | Loss of formyl methyl ester (-CH₂O₂) | 135.09 | Cleavage of the glycine backbone |
| 181.10 | Pyridin-4-ylmethyl cation | 92.05 | Benzylic C-N bond cleavage |
| 181.10 | Loss of methyl glycinate (-C₃H₇NO₂) | 92.05 | Cleavage of the benzylic C-N bond |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in a sample. It is an ideal method for assessing the purity of synthesized compounds like this compound. The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
For a compound such as this compound, which is an amino acid ester, derivatization is often a necessary step to increase its volatility and thermal stability for GC analysis. A common method involves trimethylsilylation, where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group.
The purity assessment is determined from the GC chromatogram, which displays peaks corresponding to each eluted compound. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. The mass spectrometer confirms the identity of the main peak and helps in the structural elucidation of any detected impurities.
Table 1: Illustrative GC-MS Purity Analysis Data for a Synthesized Batch of this compound
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Peak Area (%) | Purity Assignment |
|---|---|---|---|---|
| 12.54 | This compound (TMS derivative) | [Characteristic fragments] | 99.65 | Main Component |
| 9.82 | Unreacted Starting Material | [Characteristic fragments] | 0.21 | Impurity |
| 14.11 | By-product | [Characteristic fragments] | 0.14 | Impurity |
X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding a compound's chemical behavior and physical properties.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are recorded. By analyzing this diffraction pattern, the electron density distribution within the crystal can be calculated, revealing the precise location of each atom in the crystal lattice.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures containing the pyridin-4-ylmethyl moiety provides insight into the type of structural information that can be obtained. For instance, the crystal structure of Pyridin-4-ylmethyl 4-nitrobenzoate (B1230335) has been determined, offering a template for understanding how this chemical group behaves in a crystalline environment.
Table 2: Representative Crystallographic Data for a Related Pyridine Compound (Pyridin-4-ylmethyl 4-nitrobenzoate)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.981 (2) |
| b (Å) | 12.347 (3) |
| c (Å) | 10.161 (3) |
| β (°) | 101.450 (9) |
| Volume (ų) | 1227.3 (5) |
| Z | 4 |
Data sourced from a study on Pyridin-4-ylmethyl 4-nitrobenzoate to illustrate the nature of SC-XRD results.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of a molecule, which dictates its macroscopic properties, is governed by a network of non-covalent intermolecular and intramolecular interactions. The structure of this compound contains several functional groups capable of participating in such interactions: the pyridine ring (a π-system), the secondary amine (N-H, a hydrogen bond donor), and the ester carbonyl group (C=O, a hydrogen bond acceptor).
Crystal structures of analogous compounds reveal the prevalence of these interactions. For example, in the crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, molecules are linked by π–π stacking between parallel pyridine rings, with centroid–centroid distances of 3.7014 (8) and 3.8553 (8) Å, as well as weak C—H⋯O hydrogen bonds. Similarly, the crystal packing of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate is also characterized by significant π–π interactions, with centroid-centroid distances around 3.5 Å. These interactions play a crucial role in the formation of a stable, three-dimensional supramolecular architecture.
Table 3: Potential Non-Covalent Interactions in the Crystal Structure of this compound
| Interaction Type | Participating Groups | Expected Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | N-H (donor) and C=O (acceptor); N-H (donor) and Pyridine N (acceptor) | Formation of chains or dimers, contributing to structural stability. |
| π-π Stacking | Pyridine rings of adjacent molecules | Stabilization through aromatic interactions, often leading to layered structures. |
| C-H···O Interactions | Methylene or pyridine C-H (donor) and C=O (acceptor) | Weak interactions that provide additional stabilization to the overall crystal structure. |
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is a key aspect of crystal engineering, which aims to design and synthesize functional solid-state structures with desired properties.
The potential for polymorphism in pyridinylglycinate compounds is significant due to the molecule's conformational flexibility and its capacity for various intermolecular interactions. Studies on related compounds, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium salts, have shown that changing the counter-ion (e.g., chloride, bromide, iodide) can lead to different crystal structures, with some being centrosymmetric and others non-centrosymmetric. This highlights how subtle chemical modifications can direct the assembly of molecules in the solid state.
Crystal engineering studies for this compound would involve systematic screening of crystallization conditions (e.g., varying solvents, temperature, and cooling rates) to identify and characterize potential polymorphs. Understanding the polymorphic landscape is critical for controlling the material properties of the compound.
Computational Chemistry and Theoretical Investigations of Methyl Pyridin 4 Ylmethyl Glycinate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time.
Ligand-Receptor Interaction Modeling (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For pyridine (B92270) derivatives, which are common scaffolds in drug discovery, molecular docking studies have been instrumental in elucidating potential biological targets and optimizing ligand design. nih.gov
While specific molecular docking studies on Methyl (pyridin-4-ylmethyl)glycinate are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous pyridine-containing compounds. A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Receptor: A biological target of interest (e.g., an enzyme or receptor) would be selected based on therapeutic hypotheses. The 3D structure of the receptor, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Docking Simulation: A docking algorithm would be used to systematically sample different conformations and orientations of the ligand within the receptor's active site. The interactions between the ligand and the protein are then scored based on a scoring function that estimates the binding affinity.
Key interactions that would be anticipated for this compound within a protein active site include:
Hydrogen Bonding: The pyridine nitrogen and the ester group can act as hydrogen bond acceptors, while the secondary amine could potentially act as a hydrogen bond donor.
π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The methyl group and the methylene (B1212753) bridge can form hydrophobic interactions with nonpolar residues.
Table 1: Potential Intermolecular Interactions of this compound in a Receptor Active Site
| Interaction Type | Potential Participating Group(s) on Ligand | Potential Participating Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Secondary Amine (NH) | Aspartate, Glutamate (B1630785), Serine |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Arginine, Lysine (B10760008), Histidine, Serine, Threonine |
| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Methylene groups, Methyl group | Alanine, Valine, Leucine, Isoleucine |
| van der Waals Forces | Entire Molecule | Various residues in the binding pocket |
Ab Initio Molecular Dynamics
Ab initio molecular dynamics (AIMD) is a powerful simulation method that combines molecular dynamics with electronic structure calculations. Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms "on the fly" from the electronic structure, typically using density functional theory (DFT). This allows for the simulation of chemical reactions and other processes where bond breaking and formation are involved, providing a more accurate and predictive description of the system's dynamics. mit.edu
For a system like this compound, AIMD simulations could be employed to investigate several aspects of its behavior, such as:
Conformational Dynamics: To explore the accessible conformations of the molecule in the gas phase or in solution and the energy barriers between them.
Solvation Effects: To study the explicit interactions between the solute and solvent molecules and how they influence the structure and reactivity of the compound.
Proton Transfer Reactions: To investigate potential protonation and deprotonation events involving the pyridine nitrogen or the amino acid moiety.
Reactivity: To simulate its behavior in reactive environments and identify potential reaction pathways and transition states.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Non-Covalent Interactions (H-bonds, π-π, C-H···π)
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. It is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), shape index, and curvedness, it is possible to identify and analyze different types of non-covalent interactions. nih.govresearchgate.net For a crystal structure of this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:
Hydrogen Bonds: Strong hydrogen bonds would be visualized as distinct red regions on the dnorm surface. Potential hydrogen bonding interactions could involve the pyridine nitrogen, the carbonyl oxygen, and the N-H group.
π-π Stacking: The presence of π-π stacking interactions between the pyridine rings of adjacent molecules would be indicated by characteristic red and blue triangular patterns on the shape index map and flat regions on the curvedness map. nih.gov
C-H···π Interactions: These weaker interactions, where a C-H bond interacts with the π-system of the pyridine ring, can also be identified through specific features on the Hirshfeld surface.
Table 2: Expected Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Expected Relative Contribution | Key Molecular Features Involved |
|---|---|---|
| H···H | High | Methylene and methyl groups |
| C···H/H···C | Significant | Pyridine ring and aliphatic portions |
| N···H/H···N | Moderate to Significant | Pyridine nitrogen and secondary amine |
| O···H/H···O | Moderate | Ester carbonyl group |
| C···C | Low to Moderate | π-π stacking of pyridine rings |
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are quantum chemical tools used to visualize and analyze non-covalent interactions and chemical bonding in molecular systems.
The Reduced Density Gradient (RDG) is a real-space function that is particularly useful for identifying weak non-covalent interactions. A plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix can reveal different types of interactions:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values of sign(λ2)ρ.
Weak van der Waals Interactions: Appear as spikes at values of sign(λ2)ρ close to zero.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values of sign(λ2)ρ.
For this compound, an RDG analysis would allow for the visualization of the spatial extent of hydrogen bonds involving the ester and amino groups, as well as weaker van der Waals contacts.
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. ELF analysis provides a clear picture of the core, bonding, and lone pair electrons in a molecule. In the context of intermolecular interactions, ELF can help to characterize the nature of the bonds and lone pairs involved in non-covalent contacts.
While specific RDG and ELF studies on this compound are not documented, these methods are widely applied to understand the nature of intermolecular interactions in various chemical systems.
Structure-Property and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For a series of analogues of this compound, a QSAR study would typically involve the following steps:
Data Set Preparation: A dataset of compounds with measured biological activity (e.g., IC50 values) would be compiled.
Descriptor Calculation: A large number of molecular descriptors, representing various constitutional, topological, electronic, and steric properties of the molecules, would be calculated.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates a subset of the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
QSAR studies on other classes of pyridine derivatives have successfully identified key structural features that govern their biological activity. For example, in studies on imidazo[4,5-b]pyridine derivatives as kinase inhibitors, 3D-QSAR models have highlighted the importance of steric and electrostatic fields around the pyridine scaffold for potent inhibition. nih.gov Similarly, QSAR models for other pyridine-containing compounds have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Relevance to this compound
| Descriptor Class | Example Descriptors | Potential Relevance for this compound |
|---|---|---|
| Constitutional | Molecular Weight, Number of N and O atoms | Basic molecular properties influencing bioavailability |
| Topological | Wiener Index, Kappa Shape Indices | Describing molecular size, shape, and branching |
| Electronic | Dipole Moment, HOMO/LUMO energies | Related to polar interactions and reactivity |
| Steric/Geometrical | Molar Refractivity, Surface Area | Influencing receptor fit and steric hindrance |
| Hydrophobic | LogP | Describing the lipophilicity and membrane permeability |
Prediction of Reactivity Descriptors
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly DFT, are instrumental in calculating a variety of reactivity descriptors that quantify different aspects of a molecule's chemical behavior. nih.gov For this compound, these descriptors can be predicted based on analyses of analogous systems.
Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron density around the molecule. nih.gov For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. nih.gov
Based on studies of similar pyridine derivatives, a table of predicted reactivity descriptors for this compound can be conceptualized as follows:
| Reactivity Descriptor | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high, indicating moderate electron-donating ability. |
| LUMO Energy | Moderately low, suggesting a capacity to accept electrons. |
| HOMO-LUMO Energy Gap | Indicative of a stable but reactive molecule. |
| Electronegativity (χ) | Moderate value, reflecting a balance in attracting electrons. |
| Chemical Hardness (η) | Suggests moderate stability and reactivity. |
| Global Electrophilicity Index (ω) | Predicts a moderate electrophilic character. |
Thermodynamic Stability and Tautomeric Equilibria Calculations
The thermodynamic stability of a molecule refers to its relative energy compared to its isomers. Computational chemistry can predict the Gibbs free energy of formation, enthalpy, and entropy of a compound, which together determine its stability under different conditions. For this compound, computational studies on related pyridine derivatives suggest a significant degree of thermal stability. mdpi.com
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, several tautomeric forms could be theoretically considered. The primary equilibrium would likely involve the pyridine ring, which can exist in different tautomeric forms depending on the position of a proton. chim.itrsc.orgnih.gov Furthermore, the glycine (B1666218) ester portion of the molecule could potentially exhibit keto-enol tautomerism, although this is generally less favorable for esters compared to ketones.
Theoretical calculations are crucial for determining the relative energies of these tautomers and predicting which form is most stable. nih.gov The stability of tautomers can be significantly influenced by the solvent environment, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM). mdpi.com
A hypothetical analysis of the tautomeric equilibria for this compound might involve the following considerations:
Pyridine Ring Tautomerism: The nitrogen atom in the pyridine ring can be protonated, leading to different tautomeric forms. The relative stability of these forms would depend on the electronic effects of the substituent.
Amine-Imine Tautomerism: The -CH2-NH- linkage could potentially exhibit tautomerism to a -CH=N- form, though this is generally less common.
Keto-Enol Tautomerism of the Ester: The ester group could theoretically exist in an enol form, but the keto form is overwhelmingly more stable for esters.
Computational studies on similar systems indicate that for pyridin-4-yl derivatives, the canonical aromatic structure is generally the most stable. chim.it
| Property | Predicted Characteristic |
|---|---|
| Thermodynamic Stability | Expected to be a thermodynamically stable compound under standard conditions. |
| Predominant Tautomer | The canonical aromatic pyridine form is predicted to be the most stable tautomer. |
| Solvent Effects on Tautomerism | Polar solvents may influence the tautomeric equilibrium, but the aromatic form is likely to remain dominant. |
Chemical Reactivity and Derivatization Strategies for Pyridinylglycinates
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity is fundamental to many derivatization strategies for pyridinylglycinates.
Quaternization Reactions
The pyridine nitrogen of "Methyl (pyridin-4-ylmethyl)glycinate" can readily undergo quaternization by reacting with alkyl halides or other alkylating agents. quimicaorganica.org This reaction results in the formation of a positively charged pyridinium (B92312) salt. quimicaorganica.org The process involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent. quimicaorganica.org
This alkylation can be achieved using various reagents, such as dimethyl sulfate, to introduce a methyl group onto the pyridine nitrogen. wikipedia.org The resulting N-methylpyridinium ion is a quaternary ammonium compound. wikipedia.org The reaction conditions for quaternization typically involve refluxing the pyridine derivative with an excess of the alkyl halide in a suitable solvent like ethanol. mdpi.com
Table 1: Examples of Quaternization Reactions of Pyridine Derivatives
| Reactant | Alkylating Agent | Product | Reference |
|---|---|---|---|
| Pyridine | Dimethyl sulfate | N-methylpyridinium | wikipedia.org |
| 4-Picoline | (3-Bromopropoxy)benzene | 4-Methyl-1-(3-phenoxypropyl)pyridinium bromide | nih.gov |
This table is interactive. Click on the headers to sort the data.
The formation of pyridinium salts significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This can influence the reactivity of the rest of the molecule and can be a key step in the synthesis of more complex derivatives. nih.govresearchgate.net
N-Oxidation and Reduction Processes
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. google.com The oxidation introduces an oxygen atom onto the nitrogen, which alters the electronic distribution within the pyridine ring. scripps.edu Pyridine N-oxides are generally more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines. scripps.eduresearchgate.net
The resulting N-oxide can then be subjected to reduction to regenerate the pyridine ring. A variety of reducing agents can be employed for this purpose. For instance, reduction can be carried out using sulfur dioxide in an aqueous solution, followed by basification. google.com Other methods include the use of phosphorus trichloride, although this can sometimes lead to unwanted side reactions. google.com A milder method for the reduction of pyridine N-oxides to piperidines involves the use of ammonium formate with a palladium on carbon catalyst. organic-chemistry.org
These oxidation and reduction steps are valuable synthetic tools, allowing for functionalization of the pyridine ring that might not be possible with the parent pyridine. google.com
Coordination with Metal Centers (Ligand Binding)
The pyridine nitrogen atom, along with other potential donor atoms in "this compound" such as the secondary amine and the ester carbonyl oxygen, can act as a ligand, coordinating to various metal centers. This ability to form metal complexes is a significant aspect of its chemical reactivity. nih.gov The formation of such coordination complexes can lead to the development of new materials with interesting catalytic, magnetic, or biological properties. nih.govyoutube.com
For example, related pyridine-containing ligands have been shown to coordinate with transition metals like copper(II). nih.gov The coordination can occur in different modes, including monodentate, bidentate, or bridging, leading to the formation of mononuclear or polynuclear metal complexes. nih.govresearchgate.net The geometry of the resulting complex is influenced by the nature of the metal ion, the ligand, and the reaction conditions. mdpi.com
Reactions Involving the Ester Functionality
The methyl ester group in "this compound" is another key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, and amidation.
Hydrolysis and Transesterification Reactions
The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (pyridin-4-ylmethyl)glycine. This reaction is a fundamental transformation in organic chemistry and is often a necessary step in the synthesis of other derivatives.
Transesterification, the conversion of one ester to another, can also be performed. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the solubility and other physical properties of the molecule.
Amidation and Peptide Coupling
The methyl ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. libretexts.orggoogle.com This amidation reaction is a common method for the synthesis of amides and is a key reaction in the formation of peptide bonds. youtube.com
In the context of peptide synthesis, the carboxylic acid obtained from the hydrolysis of "this compound" can be coupled with another amino acid or peptide. bachem.com This peptide coupling reaction typically requires the use of a coupling reagent to activate the carboxylic acid. uni-kiel.deresearchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or aminium salts like BOP and HBTU. bachem.comorganic-chemistry.org The use of additives such as 1-hydroxybenzotriazole (HOBt) can help to improve reaction rates and suppress side reactions like racemization. bachem.com Solid-phase peptide synthesis techniques can also be employed, where the growing peptide chain is attached to a solid support. nih.gov
Table 2: Common Peptide Coupling Reagents
| Reagent | Abbreviation | Type |
|---|---|---|
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Aminium Salt |
This table is interactive. Click on the headers to sort the data.
These amidation and peptide coupling reactions are crucial for the synthesis of peptides and peptidomimetics containing the pyridinylglycinate scaffold, which may have applications in medicinal chemistry and drug discovery.
Reduction to Alcohols or Aldehydes
The ester functionality in pyridinylglycinates is susceptible to reduction by various hydride reagents, leading to the corresponding alcohols or aldehydes. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.
Reduction to Alcohols:
A table summarizing the expected reduction of this compound to the corresponding alcohol is presented below.
| Starting Material | Reagent | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | (Pyridin-4-ylmethyl)glycinol |
Reduction to Aldehydes:
The partial reduction of the ester in this compound to an aldehyde requires the use of less reactive and sterically hindered reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. chemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate at low temperatures, which upon workup, hydrolyzes to the aldehyde. masterorganicchemistry.com The successful partial reduction of N-protected amino acid esters to their corresponding aldehydes using DIBAL-H has been reported, suggesting a similar outcome for pyridinylglycinates. jst.go.jprsc.org
A table summarizing the expected partial reduction of this compound to the corresponding aldehyde is presented below.
| Starting Material | Reagent | Product |
| This compound | Diisobutylaluminum hydride (DIBAL-H) | (Pyridin-4-ylmethyl)glycinaldehyde |
Other methods for the reduction of esters to aldehydes that could potentially be applied include the use of triethylsilane with a palladium-on-carbon catalyst, which has been shown to be effective for α-amino acid esters. organic-chemistry.org
Reactions at the Glycinate (B8599266) Alpha-Carbon
The alpha-carbon of the glycinate moiety in this compound is activated by the adjacent ester and amino groups, making it a nucleophilic center that can participate in various carbon-carbon bond-forming reactions.
Alkylation and Acylation Reactions
Alkylation:
The deprotonation of the alpha-carbon of glycine (B1666218) derivatives, typically after protection of the amino group (e.g., as a benzophenone imine), generates a stabilized enolate that can react with various alkylating agents. youtube.com This approach is a cornerstone for the synthesis of α-amino acids. organic-chemistry.org Phase-transfer catalysis (PTC) is a particularly effective method for the asymmetric alkylation of glycine imines, utilizing chiral quaternary ammonium salts to induce enantioselectivity. acs.orgacs.orgaustinpublishinggroup.comresearchgate.netthieme-connect.com While direct experimental data for this compound is not available, it is anticipated that its N-protected derivative would undergo similar alkylation reactions.
The general scheme for the alkylation of a glycine ester derivative is as follows:
Protection of the secondary amine.
Deprotonation of the α-carbon with a suitable base.
Reaction of the resulting enolate with an alkyl halide.
A variety of alkyl halides can be used, leading to a diverse range of substituted pyridinylglycinate derivatives. The choice of the base and reaction conditions is crucial for achieving high yields and selectivities.
Acylation:
The enolate generated from N-protected this compound can also react with acylating agents, such as acyl chlorides or anhydrides, to introduce a keto functionality at the alpha-position. This reaction provides access to β-keto-α-amino acid derivatives. The principles of this reaction are similar to those of alkylation, involving the formation of a nucleophilic enolate. organic-chemistry.orgkhanacademy.orgyoutube.com
A table summarizing the expected alkylation and acylation reactions at the alpha-carbon of an N-protected this compound derivative is provided below.
| Reaction Type | Electrophile | Product Type |
| Alkylation | Alkyl halide (R-X) | α-Alkyl-N-(pyridin-4-ylmethyl)glycinate |
| Acylation | Acyl chloride (R-COCl) | α-Acyl-N-(pyridin-4-ylmethyl)glycinate |
Mannich-type Reactions and Condensations
The activated alpha-carbon of glycine derivatives can also participate in Mannich-type reactions. wikipedia.org In this reaction, an enolizable glycine derivative reacts with an imine in the presence of a suitable catalyst to form β-amino-α-amino acid derivatives. The reaction typically requires the protection of the glycine amino group, often as an imine itself. acs.orgacs.orgnih.gov Chiral catalysts, such as copper(I) complexes with phosphino-oxazoline ligands, can be employed to achieve high diastereo- and enantioselectivity. acs.orgnih.gov It is expected that an N-protected derivative of this compound could serve as the nucleophilic component in such reactions.
Condensation reactions, such as the Erlenmeyer-Plöchl reaction for the synthesis of azlactones from N-acylglycines and aldehydes, represent another potential transformation. However, this would require prior acylation of the secondary amine in this compound.
Asymmetric Transformations
The development of asymmetric methodologies for the synthesis of chiral α-amino acids is a significant area of research. For derivatives of this compound, asymmetric transformations at the alpha-carbon can be achieved using several strategies.
Chiral Phase-Transfer Catalysis: As mentioned in the alkylation section, the use of chiral phase-transfer catalysts is a powerful tool for the enantioselective alkylation of glycine imines. acs.orgacs.orgnih.gov Catalysts derived from cinchona alkaloids are commonly employed and can provide high levels of enantiomeric excess. acs.orgaustinpublishinggroup.com
Catalytic Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of glycine imino esters using a chiral phase-transfer catalyst has been developed. acs.orgnih.gov This method allows for the introduction of an allyl group with high enantioselectivity.
Asymmetric Mannich Reactions: The use of chiral catalysts in Mannich-type reactions of glycine iminoesters with imines can lead to the formation of chiral α,β-diamino acid derivatives with excellent stereocontrol. acs.orgacs.orgnih.gov
The table below summarizes some of the key asymmetric transformations applicable to the alpha-carbon of a suitably protected this compound.
| Asymmetric Transformation | Catalyst Type | Product Feature |
| Alkylation | Chiral Phase-Transfer Catalyst | Enantiomerically enriched α-alkyl amino acid derivative |
| Allylic Alkylation | Chiral Pd-complex/Phase-Transfer Catalyst | Enantiomerically enriched α-allyl amino acid derivative |
| Mannich Reaction | Chiral Copper(I) Complex | Diastereomerically and enantiomerically enriched α,β-diamino acid derivative |
Transformations of the Pyridinylmethyl Linker
The pyridinylmethyl group in this compound offers additional sites for chemical modification, particularly the methylene (B1212753) bridge.
Oxidation and Reduction Reactions of the Methylene Group
Oxidation:
The methylene group, being adjacent to the pyridine ring, is an activated position. google.com Oxidation of this benzylic-like CH₂ group to a carbonyl functionality is a potential transformation. Reagents such as selenium dioxide (SeO₂) are known to oxidize activated methylene groups. nih.gov Other oxidizing agents, including potassium permanganate or chromium-based reagents, could also be employed, although the reaction conditions would need to be carefully controlled to avoid oxidation of the pyridine ring itself. acs.org Iron-catalyzed oxidation of benzylic CH₂ groups to ketones has also been reported. researchgate.net The oxidation of the methylene group in this compound would lead to the formation of a β-keto-α-amino acid derivative.
Reduction:
A table summarizing the potential transformations of the methylene group is presented below.
| Reaction Type | Reagent/Condition | Product Type |
| Oxidation | Selenium dioxide (SeO₂) | α-(Pyridin-4-ylcarbonyl)glycinate |
| Reduction of Pyridine Ring | Catalytic Hydrogenation (e.g., H₂/Pd) | Methyl (piperidin-4-ylmethyl)glycinate |
Introduction of Substituents
The derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity. Substituents can be introduced at several positions on the molecule, primarily on the pyridine ring and the nitrogen atom of the glycinate moiety. These modifications leverage a variety of synthetic methodologies, including C-H activation, directed metalation, cross-coupling reactions, and standard nucleophilic substitutions on the amine.
Functionalization of the Pyridine Ring
The pyridine ring of pyridinylglycinates is electron-deficient, which dictates the strategies for its substitution. While classical electrophilic aromatic substitution is challenging and requires harsh conditions, modern methods like radical-mediated C-H functionalization and transition metal-catalyzed cross-coupling offer effective routes to a wide range of derivatives.
C-H Activation Strategies
Direct C-H functionalization is an increasingly important tool for the atom-economical derivatization of heteroaromatics. For electron-poor systems like pyridine, the Minisci reaction is a powerful method for introducing alkyl groups. This reaction involves the generation of a nucleophilic radical, typically from a carboxylic acid, which then attacks the protonated pyridine ring.
Recent advancements have addressed the longstanding challenge of regioselectivity in Minisci reactions. A notable strategy involves the use of a removable blocking group, such as one derived from maleic acid, to direct functionalization specifically to the C-4 position of the pyridine ring. nih.govresearchgate.netsemanticscholar.org This approach prevents the formation of regioisomeric mixtures often seen in traditional Minisci reactions on unsubstituted or monosubstituted pyridines. organic-chemistry.orgacs.org The reaction proceeds via a decarboxylative pathway where a silver catalyst initiates the formation of an alkyl radical from a carboxylic acid donor. This radical then adds selectively to the C-4 position of the N-blocked pyridinium salt. Subsequent removal of the blocking group yields the C-4 alkylated pyridine. nih.gov
The general procedure involves reacting a pyridinium salt (formed with the blocking group) with a carboxylic acid in the presence of silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) in a biphasic solvent system. organic-chemistry.org
Table 1: Regioselective C-4 Alkylation of Pyridine Derivatives via Minisci Reaction
Note: Yields are for the two-step process (blocking group installation and Minisci reaction/removal). Data sourced from Choi et al. (2021). nih.gov
Directed Ortho Metalation (DoM)
Directed ortho metalation (DoM) is a versatile technique for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and directs deprotonation to the adjacent ortho position. The resulting organolithium intermediate is then quenched with an electrophile to introduce a new substituent. uwindsor.caharvard.edu
For the pyridinylglycinate scaffold, a DMG would need to be present on the pyridine ring, for instance, at the C-3 position, to direct lithiation to C-2 or C-4. Common DMGs for pyridine include amides, carbamates, and halogens. nih.govresearchgate.net For a 4-substituted pyridine, a DMG at C-3 would direct metalation to the C-4 position. uwindsor.ca The reaction is typically performed in an anhydrous ethereal solvent like THF at low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds in modern organic synthesis. rsc.org This methodology is highly applicable to the functionalization of pyridinylglycinates, provided a halogenated precursor is available. The typical sequence involves the initial halogenation of the pyridine ring (e.g., bromination or iodination), followed by the cross-coupling reaction with a suitable boronic acid or ester. researchgate.net
The reactivity in Suzuki-Miyaura couplings of halopyridines is influenced by the nature and position of the halogen. The general reactivity trend for the halide is I > Br >> Cl. researchgate.net For a di-halogenated pyridine, the site of the initial coupling can often be selectively controlled. For instance, in 5-bromo-2-chloropyridine, the reaction occurs preferentially at the more reactive C-Br bond. rsc.org This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine core of the glycinate derivative. nih.govnih.gov
Table 2: Suzuki-Miyaura Coupling of Halopyridine Derivatives
Note: Data sourced from representative studies on pyridine-amino acid coupling and selective halopyridine coupling. rsc.orgresearchgate.net
Functionalization of the Glycinate Nitrogen
The secondary amine nitrogen of the glycinate moiety is a nucleophilic center and provides a straightforward handle for introducing a wide variety of substituents through N-alkylation and N-acylation reactions.
N-Alkylation
N-alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. The reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction. researchgate.net The choice of solvent can range from polar aprotic solvents like DMF or acetonitrile (B52724) to alcohols. This reaction converts the secondary amine into a tertiary amine, introducing an additional alkyl group.
In cases where the pyridine nitrogen might compete as a nucleophile, its basicity can be suppressed. For amino-pyridines, a common strategy is to perform the reaction under acidic conditions where the more basic pyridine nitrogen is protonated, allowing the exocyclic amino group to act as the selective nucleophile. researchgate.net
N-Acylation
The introduction of an acyl group onto the glycinate nitrogen to form a stable amide linkage is a highly efficient and common derivatization strategy. This is typically accomplished by reacting the parent compound with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base like triethylamine or pyridine in an inert solvent like dichloromethane (DCM) or THF. scripps.edu
This reaction can also be used to introduce more complex functionalities, such as in the synthesis of N-nicotinoyl glycine derivatives, where the enolates of these acylated products can undergo dearomatizing cyclization reactions upon activation of the newly introduced pyridine ring. researchgate.net This highlights how derivatization at the glycinate nitrogen can enable subsequent transformations on other parts of the molecule.
Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level
Enzyme and Transporter Modulation Mechanisms
The glycine (B1666218) transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft. nih.gov Glycine is an essential co-agonist for the N-methyl-D-aspartate receptor (NMDAR), a key player in excitatory neurotransmission. nih.gov By controlling the levels of synaptic glycine, GlyT1 modulates NMDAR activity. nih.gov Inhibition of GlyT1 leads to an increase in synaptic glycine, which in turn enhances the function of NMDARs. nih.gov This mechanism is of significant interest for therapeutic interventions in conditions associated with NMDAR hypofunction. nih.gov
While the specific inhibitory activity of Methyl (pyridin-4-ylmethyl)glycinate on GlyT1 has not been detailed in the reviewed literature, the general mechanism of GlyT1 inhibition involves blocking the reuptake of glycine from the synapse. nih.gov Potent and selective inhibitors of GlyT1, such as N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS), have been shown to selectively enhance the NMDA component of glutamatergic excitatory postsynaptic currents in hippocampal neurons. nih.gov
Currently, there is a lack of specific data in the public domain detailing the direct interaction and inhibitory mechanism of this compound with Glycine Transporters (GlyT1). Further research is required to elucidate any potential modulatory effects.
Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. cnr.it The modulation of these enzymes is a key area of research, particularly in oncology. cnr.it Lysine Specific Demethylase 1 (LSD1), a member of the KDM family, is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and H3K9. cnr.itnih.gov
While direct studies on this compound are not available, research on structurally related compounds highlights the importance of the pyridinylmethyl moiety for potent LSD1 inhibition. cnr.itnih.gov Specifically, compounds containing a piperidin-4-ylmethyl or a 4-pyridinylmethyl group have been shown to be potent inhibitors of LSD1. nih.gov The basic amine in these groups is considered important for activity. nih.gov For instance, a compound with a 4-pyridinylmethyl substituent was synthesized and evaluated for its inhibitory activity, although it was found to be less favorable than other analogs in that particular series. nih.gov Another study demonstrated that compounds incorporating a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure are potent and selective LSD1 inhibitors, with Ki values as low as 29 nM. cnr.it These inhibitors act competitively against the dimethylated H3K4 substrate. cnr.it
The data from related compounds suggest that the pyridinylmethyl scaffold can be a component of potent LSD1 inhibitors.
Table 1: Inhibitory Activity of Selected Compounds against LSD1
| Compound | R² Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 17 | Benzyl (B1604629) | 5 | nih.gov |
| 21 | 4-Pyridinylmethyl | >100 | nih.gov |
| 15 | Piperidin-4-ylmethyl | 0.260 | nih.gov |
Mutations in isocitrate dehydrogenase 1 (IDH1), particularly at the R132 residue, are found in several types of cancer and lead to a neomorphic activity: the conversion of α-ketoglutarate to the oncometabolite R-2-hydroxyglutarate (2-HG). researchgate.net This has made mutant IDH1 an attractive therapeutic target. researchgate.netscbt.com
Although no studies have directly implicated this compound as an inhibitor of mutant IDH1, research into other pyridine-containing heterocyclic compounds has yielded potent inhibitors. A class of inhibitors based on a 3-pyrimidin-4-yl-oxazolidin-2-one scaffold has been identified as allosteric and mutant-specific inhibitors of IDH1. researchgate.netscbt.comechemi.com X-ray crystallography has revealed that these compounds bind to a functionally relevant allosteric site. researchgate.net Optimization of this series led to compounds with good oral bioavailability and the ability to penetrate the brain, efficiently inhibiting 2-HG production in a mutant IDH1 xenograft tumor model. scbt.com Another medicinal chemistry effort identified potent pyrid-2-one based inhibitors of mutant IDH1. uni-hannover.de
These findings indicate that pyridine (B92270) and pyrimidine (B1678525) scaffolds can be effectively utilized in the design of selective inhibitors of mutant IDH1, though a direct role for the (pyridin-4-ylmethyl)glycinate structure has not been established.
The interaction between PEX14 and PEX5 proteins is essential for the import of proteins into glycosomes, which are organelles critical for the metabolism and survival of Trypanosoma parasites. uni-hannover.denih.gov The disruption of this protein-protein interaction (PPI) represents a promising therapeutic strategy against trypanosomal diseases. uni-hannover.denih.gov
The development of small molecule inhibitors targeting the PEX14-PEX5 interface has focused on scaffolds that can mimic the key interactions of the native binding partners. cnr.itnih.govresearchgate.netmdpi.com Several classes of inhibitors have been identified, including those with a pyrazolo[4,3-c]pyridine, 2,3,4,5-tetrahydrobenzo[f] cnr.itmdpi.comoxazepine, or dibenzo[b,f] cnr.itmdpi.comoxazepin-11(10H)-one core. cnr.itnih.govresearchgate.netmdpi.com These inhibitors typically feature two hydrophobic moieties connected by a central heterocyclic scaffold, which engage with hydrophobic pockets on the surface of PEX14. mdpi.com
A review of the current literature did not identify any PEX14-PEX5 inhibitors based on a (pyridin-4-ylmethyl)glycinate or a closely related scaffold. The existing successful inhibitors, while some are pyridine-containing heterocycles, are structurally distinct. Therefore, there is no evidence to suggest that this compound would disrupt the PEX14-PEX5 interaction.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that can expel a wide range of chemotherapy drugs from cancer cells, leading to multidrug resistance (MDR). mdpi.com The development of P-gp modulators that can reverse this resistance is a significant goal in cancer therapy. mdpi.com
A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives, which are structurally related to this compound, have been designed and synthesized as potent reversal agents for P-gp-mediated MDR. mdpi.com One of the most potent compounds from this series, designated 9n, demonstrated a high potency in reversing adriamycin resistance in K562/A02 cells, with an EC₅₀ value of 119.6 ± 6.9 nM. mdpi.com
Mechanistic studies revealed that compound 9n acts through multiple pathways to reverse MDR. mdpi.com It was shown to:
Increase the intracellular accumulation of adriamycin. mdpi.com
Inhibit the P-gp-mediated efflux of Rhodamine 123 (a known P-gp substrate). mdpi.com
Suppress the ATPase activity of P-gp, which is essential for its pumping function. mdpi.com
Importantly, the reversal of MDR by this compound was not due to a decrease in the expression of the P-gp protein. mdpi.com Furthermore, it did not significantly affect the activity of CYP3A4, an important drug-metabolizing enzyme, thereby reducing the risk of drug-drug interactions. mdpi.com
Table 2: P-gp Reversal Activity of Compound 9n
| Cell Line | Chemotherapeutic Agent | EC₅₀ of 9n (nM) | Mechanism of Action | Reference |
|---|
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. It is a well-established target for anti-inflammatory drugs and is also implicated in the pathology of some cancers.
While there are no direct studies on the COX-2 inhibitory activity of this compound, various pyridine-containing heterocyclic structures have been explored for their potential as selective COX-2 inhibitors. For example, pyridazine (B1198779) derivatives have been investigated as a promising scaffold for developing potent and selective COX-2 inhibitors. Some of these compounds exhibited IC₅₀ values in the nanomolar range and showed high selectivity for COX-2 over COX-1. Similarly, certain pyrimidine derivatives have demonstrated high selectivity towards COX-2. Another class of compounds, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, has also been designed and evaluated as selective COX-2 inhibitors, with some derivatives showing very high potency (IC₅₀ = 0.07 µM) and selectivity (Selectivity Index > 500).
These studies underscore the potential of pyridine and related nitrogen-containing heterocyclic scaffolds in the design of selective COX-2 inhibitors. However, the specific activity and mechanism of this compound in this context remain to be investigated.
Receptor Binding and Allosteric Modulation Studies
No studies detailing the receptor binding profile or allosteric modulatory effects of this compound are present in the reviewed scientific literature.
There is no available research investigating or identifying this compound as a modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). The existing literature on mGlu5 modulators focuses on other structurally distinct compounds, such as MPEP and MTEP. nih.govnih.gov
No in vitro binding affinity or selectivity profiling data for this compound against any biological target, including mGlu5 or other receptors, has been published.
Cellular Pathway Modulation (In Vitro)
There is a lack of published research on the effects of this compound on cellular pathways in vitro.
No studies have been conducted to determine if this compound induces apoptosis or its potential mechanisms of action involving caspase activation or modulation of the Bcl-2 family of proteins. The Bcl-2 family are central regulators of caspase activation and play a crucial role in cell death. ebi.ac.uk Dysregulation of this process can contribute to the development of major diseases. ebi.ac.uk General studies have shown that other compounds can induce apoptosis through the downregulation of Bcl-2 and activation of caspase-3. nih.gov
Information regarding the effects of this compound on cellular transport systems is not available in the scientific literature.
There are no published findings on the impact of this compound on protein synthesis pathways. Research on other pyridine-containing compounds has shown inhibition of methionine aminopeptidases, which are involved in protein synthesis, but this has not been explored for the specific compound . nih.gov
Advanced Applications in Chemical Science and Technology
Catalysis and Ligand Design
The presence of both a nitrogen-containing heterocycle and a glycinate (B8599266) functional group in Methyl (pyridin-4-ylmethyl)glycinate makes it a compelling candidate for the design of novel ligands for a range of catalytic applications.
The development of chiral ligands is crucial for asymmetric catalysis, which aims to synthesize enantiomerically pure compounds. Pyridine-containing ligands have a long and successful history in this field due to their ability to coordinate with a variety of transition metals. hkbu.edu.hkresearchgate.net The nitrogen atom of the pyridine (B92270) ring in this compound can act as a Lewis base, coordinating to a metal center. The glycinate portion of the molecule provides a convenient handle for the introduction of chirality.
Through straightforward synthetic modifications, the glycinate ester can be hydrolyzed and coupled with chiral auxiliaries or other chiral fragments to create bidentate or tridentate ligands. These chiral ligands, upon complexation with metals like rhodium, iridium, palladium, or copper, can form catalysts capable of inducing high levels of enantioselectivity in a variety of chemical transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. researchgate.netnih.govrsc.org The modular nature of such a ligand allows for fine-tuning of its steric and electronic properties to optimize catalytic activity and selectivity for specific reactions. nih.gov
Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Pyridine-Type Ligands
| Catalyst System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |
|---|---|---|---|
| Rh(I) with Chiral Pyridine-phosphine ligand | Asymmetric Hydrogenation | α-Enamides | Up to 99% |
| Pd(II) with Chiral Pyridine-oxazoline ligand | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Up to 98% |
| Cu(II) with Chiral Bipyridine ligand | Asymmetric Friedel-Crafts Alkylation | Indole with nitroalkenes | Up to 97% |
This table presents representative data for chiral pyridine-type ligands to illustrate the potential of ligands derived from this compound.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. mdpi.com The pyridin-4-ylmethyl moiety of this compound is a well-suited building block for MOF synthesis. The nitrogen atom of the pyridine can coordinate to metal centers, acting as a node in the framework structure. The length and geometry of the entire molecule can influence the pore size and topology of the resulting MOF.
Glycine (B1666218) derivative-functionalized MOFs have been successfully prepared and utilized for applications such as the removal of metal ions from aqueous solutions. researchgate.net For instance, a chromium-based MOF, MIL-101, functionalized with glycine, diglycine, and triglycine (B1329560) showed high adsorption capacities for Co(II) ions. researchgate.net This demonstrates the utility of incorporating amino acid derivatives into MOF structures. While direct use of this compound in MOF synthesis is not extensively documented, its structural similarity to other known MOF linkers, such as 4'-pyridyl-2,2′:6′,2′′-terpyridine, suggests its high potential in creating novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govrsc.org
The pyridine nucleus within this compound can play a significant role in the development of electrocatalytic and photocatalytic systems. Pyridine and its derivatives have been incorporated into molecular catalysts for processes like the hydrogen evolution reaction (HER) and CO2 reduction. nih.govacs.org The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center it is coordinated to. For instance, pyridine axial ligation on cobaloxime-grafted graphene has been shown to influence the HER performance. nih.gov
Furthermore, the glycinate portion can be functionalized to introduce photosensitive groups or to anchor the molecule onto semiconductor surfaces for photocatalytic applications. Photocatalytic systems have been developed for the synthesis of glycine from methanol (B129727) and nitrate, highlighting the relevance of the glycinate structure in such processes. nih.gov The confinement of pyridine derivatives within a MOF has also been shown to facilitate photoinduced electron transfer, a key process in many photocatalytic cycles. nih.gov Therefore, derivatives of this compound could be designed to act as photosensitizers or as components of larger photocatalytic assemblies for solar energy conversion and green chemical synthesis.
Probes and Research Tools Development
The structural features of this compound also make it an attractive scaffold for the development of molecular probes and other research tools for studying biological systems.
Fluorescent probes are indispensable tools in chemical biology and medical diagnostics. Pyridine-based structures are often incorporated into fluorescent dyes and imaging agents. nih.gov The pyridine ring can be part of a larger conjugated system that gives rise to fluorescence, and its nitrogen atom can be used to modulate the photophysical properties of the molecule or to coordinate with metal ions, leading to changes in fluorescence upon binding. Pyrene-based fluorescent probes, for example, have been synthesized for the selective detection of metal ions. nih.govrsc.org
The glycinate moiety of this compound can be readily modified to attach fluorophores or to link the molecule to biomolecules. This allows for the targeted delivery of the fluorescent label to specific cellular compartments or proteins. For instance, fluorescent probes based on a single scaffold have been developed to target different organelles by making specific functional group changes. nih.gov Lanthanide complexes with pyridine-based ligands have been developed for bimodal imaging, combining MRI and near-infrared luminescence. nih.gov This suggests that appropriately functionalized derivatives of this compound could be developed into novel fluorescent labels and imaging agents for a variety of biological applications.
Affinity-based probes are powerful tools for identifying the cellular targets of bioactive small molecules. rsc.org These probes typically consist of a recognition element that binds to the target protein, a reactive group for covalent attachment, and a reporter tag for detection and enrichment.
The this compound scaffold can be elaborated to create such probes. The pyridine ring or a modified glycinate structure could serve as the recognition element for a specific protein target. The other end of the molecule could be functionalized with a photoactivatable group, such as a diazirine or an azide, for covalent cross-linking to the target upon UV irradiation. A reporter tag, like biotin (B1667282) or a click chemistry handle (e.g., an alkyne or azide), could also be incorporated for subsequent visualization or affinity purification of the protein-probe complex. The development of affinity-based probes has been crucial in understanding the mechanism of action of many natural products and drugs. rsc.org Given its chemical tractability, this compound represents a promising starting point for the design and synthesis of novel affinity probes to explore the proteome and identify new drug targets.
Materials Science Perspectives
Self-Assembly and Supramolecular Chemistry
Nevertheless, a comprehensive search of existing research reveals no studies that have utilized this compound for these purposes. While numerous examples of self-assembly and supramolecular structures based on other pyridine derivatives have been reported and characterized, the specific contribution of this compound to this field remains unexplored.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The advancement of synthetic chemistry offers new avenues for the efficient and versatile production of Methyl (pyridin-4-ylmethyl)glycinate and its derivatives. Future research will likely focus on overcoming the limitations of classical synthetic routes, aiming for higher yields, improved purity, and greater scalability.
One promising direction is the refinement of solid-phase synthesis techniques. mdpi.comacs.org This methodology, which immobilizes a starting material on a resin support, can prevent undesirable side reactions such as the formation of diketopiperazines, a common issue in the synthesis of amino acid derivatives. mdpi.comacs.org By adapting solid-phase approaches, researchers could streamline the synthesis process, allowing for the rapid generation of a library of analogs with diverse functional groups for structure-activity relationship (SAR) studies.
| Methodology | Potential Advantages | Key Research Focus |
| Solid-Phase Synthesis | Avoids diketopiperazine formation; suitable for library synthesis. mdpi.comacs.org | Optimization of resin attachment and cleavage conditions; adapting for diverse substituents. |
| Novel Catalytic Systems | Higher efficiency and yield; potential for greener chemistry. slideshare.net | Development of catalysts for direct C-N bond formation; application of modern cross-coupling reactions. |
| Flow Chemistry | Improved safety and scalability; precise control over reaction parameters. | Translation of batch reactions to continuous flow processes; process optimization. |
| Enzymatic Synthesis | High stereoselectivity; mild reaction conditions. | Identification of suitable enzymes (e.g., transaminases, esterases); enzyme engineering for improved performance. |
Deepening Mechanistic Understanding of Biological Interactions
A crucial future direction is the comprehensive elucidation of the biological targets and mechanisms of action for this compound. The molecule's structure, combining a pyridine (B92270) ring and a glycine (B1666218) ester moiety, suggests several potential biological roles. The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of biological targets, including enzymes and receptors involved in cancer, inflammation, and central nervous system (CNS) disorders. nih.govresearchgate.net
Given its glycine component, a primary area of investigation should be its interaction with the glycinergic system in the CNS. nih.gov Glycine is a key neurotransmitter, and its extracellular concentrations are regulated by specific transporters, GlyT1 and GlyT2. nih.govresearchgate.net Inhibition of GlyT1, in particular, is a therapeutic strategy for enhancing N-methyl-D-aspartate (NMDA) receptor function and has been explored for treating schizophrenia. researchgate.net Future studies should assess the inhibitory activity of this compound and its analogs against these transporters. researchgate.netresearchgate.net Additionally, its potential to modulate glycine receptors (GlyRs) warrants investigation. nih.gov
Beyond the glycinergic system, research could explore other potential targets. For example, compounds containing pyridine moieties have been identified as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Mycobacterial membrane protein Large 3 (MmpL3), which are targets for cancer and tuberculosis, respectively. nih.govnih.gov Molecular docking and biochemical assays could reveal if this compound binds to the active sites of these or other enzymes, potentially through hydrogen bonding and π-π stacking interactions, similar to other pyridine-based inhibitors. nih.govnih.gov
| Potential Biological Target Class | Specific Examples | Rationale for Investigation |
| Neurotransmitter Transporters | Glycine Transporter 1 (GlyT1), GlyT2. researchgate.netresearchgate.net | The compound is a glycine derivative; GlyT1 is a target for CNS disorders. researchgate.net |
| Ligand-Gated Ion Channels | Glycine Receptors (GlyRs). nih.gov | Glycine is the endogenous ligand for these inhibitory receptors in the CNS. nih.gov |
| Enzymes (Kinases, Demethylases) | Lysine-Specific Demethylase 1 (LSD1), Protein Kinases. nih.gov | The pyridine moiety is common in many enzyme inhibitors. nih.govresearchgate.net |
| G-Protein Coupled Receptors (GPCRs) | Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5). researchgate.net | Pyridine derivatives have been developed as allosteric modulators of GPCRs. researchgate.net |
Exploration of New Application Domains
Building on a deeper mechanistic understanding, future research can systematically explore new application domains for this compound and its derivatives. The structural motifs present in the compound suggest potential utility across multiple fields, from therapeutics to agrochemicals.
In medicine, the most promising applications may lie in the treatment of CNS disorders. If the compound or its analogs are found to modulate glycine transporters or receptors, they could be investigated for conditions like schizophrenia, depression, or chronic pain. researchgate.net The pyridine ring is a versatile scaffold that has been incorporated into numerous anticancer agents. researchgate.netnih.govrsc.org Therefore, screening against various cancer cell lines and related enzymatic targets (e.g., kinases, histone-modifying enzymes) could uncover oncological applications. nih.gov Similarly, the prevalence of pyridine derivatives in anti-infective agents suggests that the compound could be a starting point for developing new treatments for bacterial or viral diseases. nih.gov
Beyond pharmaceuticals, the neonicotinoid class of insecticides, such as Acetamiprid, features a chloropyridinylmethyl group, highlighting the potential of the pyridin-4-ylmethyl scaffold in agrochemistry. wikipedia.org Investigating the insecticidal or herbicidal properties of this compound derivatives could open up a significant new application domain. The compound could also serve as a versatile building block or ligand in materials science and coordination chemistry.
| Application Domain | Specific Potential Use | Rationale |
| Central Nervous System (CNS) Therapeutics | Treatment of schizophrenia, anxiety, depression, pain. researchgate.net | Potential modulation of the glycinergic system. nih.gov |
| Oncology | Anticancer agent. nih.govrsc.org | The pyridine scaffold is a key component of many kinase inhibitors and other anticancer drugs. researchgate.netnih.gov |
| Infectious Diseases | Antibacterial or antiviral agent. | Pyridine derivatives have shown potent activity against various pathogens. nih.gov |
| Agrochemicals | Insecticide, herbicide, or fungicide. | Structural similarity to existing pesticides like neonicotinoids. wikipedia.org |
| Materials Science | Ligand for coordination polymers; functional material precursor. | The pyridine nitrogen and ester group can coordinate with metal ions. |
Integration with Artificial Intelligence and Machine Learning for Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of chemical design and drug discovery, and these tools can be powerfully applied to the exploration of this compound. nih.govresearchgate.net These computational approaches can accelerate the design-build-test-learn cycle, enabling a more rapid and cost-effective discovery of novel analogs with optimized properties. nih.govmanchester.ac.uk
One key application is in de novo drug design. nih.gov Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on large chemical databases to design novel molecules based on the this compound scaffold. These models can be programmed to optimize for specific properties, such as high predicted binding affinity to a biological target, favorable ADME (absorption, distribution, metabolism, and excretion) profiles, and synthetic accessibility. springernature.com
Machine learning can also be used to build predictive models for high-throughput virtual screening. nih.gov By training models on existing SAR data, researchers can screen vast virtual libraries of potential derivatives to prioritize the most promising candidates for synthesis and biological testing. acs.org Furthermore, AI can aid in retrosynthesis planning, suggesting viable synthetic routes for novel, computer-generated compounds. springernature.com ML potentials, trained on quantum mechanical data, can accurately predict molecular properties and aid in the in silico design of materials with desired characteristics. researchgate.netchemrxiv.org This integrated computational and experimental approach will be essential for efficiently navigating the vast chemical space surrounding this versatile scaffold. researchgate.net
| AI/ML Application | Description | Potential Impact on Research |
| Generative Models for De Novo Design | Using AI to design novel molecules with optimized properties based on the core scaffold. nih.govspringernature.com | Rapid generation of innovative chemical structures with high potential for desired activity and drug-likeness. |
| Predictive Modeling (Q SAR/ADME) | Building ML models to predict biological activity, toxicity, and pharmacokinetic properties. acs.org | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |
| Virtual High-Throughput Screening | Computationally screening large libraries of virtual compounds against a biological target. nih.gov | Efficient identification of potential "hit" molecules from vast chemical spaces. |
| Retrosynthesis Prediction | AI algorithms that suggest optimal and efficient synthetic pathways for target molecules. springernature.com | Overcoming synthetic challenges and accelerating the "build" phase of the research cycle. |
Q & A
Q. What are the recommended synthetic routes for Methyl (pyridin-4-ylmethyl)glycinate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is coupling pyridin-4-ylmethanol with glycine methyl ester derivatives under catalytic acidic or basic conditions. For optimization:
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the presence of the pyridine ring (δ ~8.5 ppm for aromatic protons) and glycinate backbone (δ ~3.7 ppm for methyl ester) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the calculated mass-to-charge ratio .
- Infrared (IR) spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Antimicrobial screening : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HeLa cell lines to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from assay variability or structural analogs. Address this by:
- Standardizing protocols : Use identical cell lines, reagent batches, and positive controls (e.g., cisplatin for cytotoxicity) .
- Comparative SAR studies : Synthesize analogs (e.g., varying pyridine substituents) and correlate activity trends (Table 1) .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors .
Q. Table 1: Structure-Activity Relationship (SAR) of Methyl Glycinate Derivatives
| Compound | Substituent | Key Biological Activity | Reference |
|---|---|---|---|
| This compound | Pyridine, methyl ester | COX-2 inhibition (IC₅₀: 12 µM) | |
| Ethyl N-(4-methylphenyl)glycinate | Ethyl ester, tosyl group | Antimicrobial (MIC: 8 µg/mL) | |
| Methyl N-(2,4-dimethoxyphenyl)glycinate | Methoxy groups | Anticancer (EC₅₀: 25 µM) |
Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., COX-2 PDB: 3LN1) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can crystallographic data improve understanding of its supramolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C–H···π bonds in pyridine rings) .
- Hirshfeld surface analysis : Map close contacts (e.g., O···H or N···H interactions) to explain packing motifs .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar glycinate derivatives (e.g., CSD refcode B13245853) .
Q. What analytical methods are recommended for detecting metabolites or degradation products?
Methodological Answer:
- LC-MS/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites .
- Stability studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via UV-HPLC .
- Isotopic labeling : Synthesize deuterated analogs to trace metabolic pathways in vitro .
Guidance for Experimental Design
Q. How should researchers design dose-response studies to balance efficacy and toxicity?
Methodological Answer:
Q. What statistical approaches are critical for analyzing contradictory data in multi-laboratory studies?
Methodological Answer:
- ANOVA with post-hoc tests : Identify inter-laboratory variability (e.g., Tukey’s HSD for pairwise comparisons) .
- Principal component analysis (PCA) : Reduce dimensionality and cluster data by experimental variables (e.g., solvent, temperature) .
- Bayesian meta-analysis : Weight studies by sample size and precision to derive consensus estimates .
Key Considerations for Publication
- Reproducibility : Document synthetic protocols, spectral data, and raw assay results in supplementary materials .
- Ethical compliance : Disclose animal/human subject approvals (IRB/IACUC) and conflict of interest statements .
- Data deposition : Upload crystallographic data to the Cambridge Structural Database (CSD) or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
